Product packaging for 6-Hydroxypyridine-3-sulfonic acid(Cat. No.:CAS No. 6684-46-4)

6-Hydroxypyridine-3-sulfonic acid

Cat. No.: B1586391
CAS No.: 6684-46-4
M. Wt: 175.16 g/mol
InChI Key: OCENUUORNQBOIA-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Derivatives and Organosulfur Compound Chemistry

6-Hydroxypyridine-3-sulfonic acid belongs to two significant classes of chemical compounds: pyridine derivatives and organosulfur compounds. Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental building blocks in a vast array of applications, including pharmaceuticals, agrochemicals, and materials science. matrix-fine-chemicals.comscribd.comgoogle.com The nitrogen atom in the pyridine ring imparts distinct electronic properties and basicity, influencing the molecule's reactivity and interactions. google.comacs.org The presence of a hydroxyl group on the pyridine ring, as in this compound, further modulates its electronic and chemical behavior, introducing the potential for tautomerism between the pyridone and hydroxypyridine forms.

Simultaneously, the sulfonic acid group (-SO₃H) places this compound within the realm of organosulfur chemistry. Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to numerous biological and industrial processes. google.comgoogle.comhmdb.ca The sulfonic acid functional group is strongly acidic and highly polar, conferring properties such as water solubility and the ability to act as a catalyst or a ligand. The combination of the pyridine nucleus and the sulfonic acid group in one molecule creates a compound with a unique set of properties, distinct from its individual components.

Strategic Importance and Research Frontiers of Hydroxypyridine Sulfonic Acids

Hydroxypyridine sulfonic acids, including this compound, are of strategic importance due to their potential applications in diverse areas of chemical research. The presence of both a basic pyridine nitrogen and an acidic sulfonic acid group makes them interesting candidates for use as organocatalysts, potentially facilitating reactions that require both acidic and basic sites. Furthermore, the ability of the hydroxyl and sulfonic acid groups to coordinate with metal ions opens up possibilities in the field of coordination chemistry and the development of novel metal-organic frameworks (MOFs) with tailored properties.

The research frontiers for these compounds are expanding into materials science, where they can be used as monomers or functional additives in the synthesis of specialized polymers. Their inherent water solubility and potential for hydrogen bonding make them attractive for applications in areas such as water treatment and the development of functional coatings. While specific research on this compound is still emerging, the broader class of hydroxypyridine sulfonic acids is being explored for its potential in creating novel materials with unique electronic and catalytic properties.

Historical Development and Key Milestones in the Study of this compound

The study of pyridine sulfonation has a long history, with initial reports dating back to the late 19th century. In 1882, O. Fischer described the sulfonation of pyridine using concentrated sulfuric acid at very high temperatures (300-350 °C) to produce pyridine-3-sulfonic acid with a 50% yield. google.comgoogle.com Subsequent research focused on developing milder reaction conditions and improving yields. For instance, the use of a mercury(II) sulfate (B86663) catalyst was found to lower the required reaction temperature. scribd.com

Below are some key properties of this compound:

PropertyValueSource
CAS Number 6684-46-4 matrix-fine-chemicals.com
Molecular Formula C₅H₅NO₄S matrix-fine-chemicals.com
Molecular Weight 175.16 g/mol matrix-fine-chemicals.com
Physical Form Powder
Color Faint to light yellow
Storage Temperature 2-8°C

Further research is needed to fully elucidate the specific historical milestones and to explore the full potential of this compound in various research frontiers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO4S B1586391 6-Hydroxypyridine-3-sulfonic acid CAS No. 6684-46-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-1H-pyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S/c7-5-2-1-4(3-6-5)11(8,9)10/h1-3H,(H,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCENUUORNQBOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376513
Record name 6-HYDROXYPYRIDINE-3-SULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6684-46-4
Record name 6-HYDROXYPYRIDINE-3-SULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Synthesis Pathways

Direct Sulfonation Approaches for Pyridine (B92270) Ring Systems

Direct sulfonation of the pyridine nucleus is a primary method for introducing a sulfonic acid group. This approach typically involves electrophilic aromatic substitution, which can be facilitated by catalysts.

Electrophilic Aromatic Substitution for Sulfonation of Pyridine Precursors

The pyridine ring is less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quora.comnih.gov Consequently, forcing conditions are often required for reactions like sulfonation. quora.comquimicaorganica.org The sulfonation of pyridine itself, when successful, typically yields pyridine-3-sulfonic acid, as the intermediate carbocation is more stable when the electrophile attacks the 3-position. quimicaorganica.orgvaia.com This is because the positive charge in the resulting resonance structures does not reside on the electronegative nitrogen atom. vaia.com

For hydroxypyridines, the hydroxyl group activates the ring, facilitating electrophilic substitution. The sulfonation of 2-pyridone (the tautomer of 2-hydroxypyridine) is a key route. wikipedia.org The position of sulfonation is directed by the activating hydroxyl group.

Catalyzed Sulfonation Strategies, Including Mercury Bisulfate Catalysis

To overcome the inherent low reactivity of the pyridine ring, catalysts are often employed. Mercury(II) sulfate (B86663) has been historically used as a catalyst in the sulfonation of pyridine. researchgate.netcapes.gov.br Heating pyridine with fuming sulfuric acid in the presence of mercuric sulfate can yield pyridine-3-sulfonic acid. researchgate.net However, this method has significant environmental and safety drawbacks due to the toxicity of mercury compounds. google.com

More contemporary methods aim to avoid heavy metal catalysts. For instance, the sulfonation of 4-hydroxypyridine (B47283) can be achieved using fuming sulfuric acid, sometimes with the addition of mercury sulfate, to produce 4-hydroxypyridine-3-sulfonic acid. thieme-connect.comthieme-connect.com

Multi-Step Synthesis from Diverse Starting Materials

In addition to direct sulfonation, multi-step synthetic sequences offer alternative and often more controlled routes to 6-hydroxypyridine-3-sulfonic acid and its isomers.

Derivatization from Furfural Compounds to Hydroxypyridine Scaffolds

A green and sustainable approach involves the synthesis of hydroxypyridines from biomass-derived furfural. springerprofessional.deresearchgate.netresearchgate.net Furfural can be converted to 3-hydroxypyridine (B118123) through a pyridinization reaction catalyzed by Raney Fe in the presence of an ammonia (B1221849) source. springerprofessional.deresearchgate.netgoogle.com This method provides a pathway to hydroxypyridine scaffolds that can then be subjected to sulfonation or other functional group interconversions to yield the desired sulfonic acid derivative.

Starting MaterialCatalystProductYieldReference
FurfuralRaney Fe3-Hydroxypyridine18.2% springerprofessional.deresearchgate.net

Conversion Pathways from Substituted Pyridines (e.g., 3-Chloropyridine (B48278) Oxidation and Substitution)

An alternative strategy begins with readily available substituted pyridines. For example, pyridine-3-sulfonic acid can be synthesized from 3-chloropyridine. google.comgoogle.com This process involves the oxidation of 3-chloropyridine to its N-oxide, followed by reaction with a sulfonating agent to replace the chlorine atom with a sulfonic acid group. The resulting pyridine-3-sulfonic acid-N-oxide is then reduced, often by catalytic hydrogenation using Raney nickel, to afford pyridine-3-sulfonic acid. google.comgoogle.comprepchem.com This method is advantageous as it can utilize 3-chloropyridine, a byproduct of 2-chloropyridine (B119429) synthesis. google.com

Reaction Scheme: 3-Chloropyridine → 3-Chloropyridine-N-oxide → Pyridine-3-sulfonic acid-N-oxide → Pyridine-3-sulfonic acid

Synthesis of Analogues and Positional Isomers (e.g., 4-Hydroxypyridine-3-sulfonic acid)

The synthesis of positional isomers, such as 4-hydroxypyridine-3-sulfonic acid, has also been well-documented. This compound can be prepared by the direct sulfonation of 4-hydroxypyridine with fuming sulfuric acid. thieme-connect.comthieme-connect.comnih.gov The reaction is often heated to high temperatures for an extended period. thieme-connect.comnih.gov In some procedures, mercury sulfate is used as a catalyst. thieme-connect.comthieme-connect.com The product can be isolated by precipitation from a solvent like ethanol. thieme-connect.com

Starting MaterialReagentProductYieldReference
4-HydroxypyridineFuming sulfuric acid, Mercury sulfate4-Hydroxypyridine-3-sulfonic acid70.84% thieme-connect.comthieme-connect.com

Regioselective Functionalization Techniques for Enhanced Molecular Complexity

The introduction of additional functional groups onto the this compound core in a controlled manner is crucial for elaborating its molecular structure. Achieving this regioselectivity often requires sophisticated synthetic strategies, including directed metalation and the use of temporary protecting groups.

Directed Ortho-Metalation (DoM) for Controlled Substitution

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. nih.govorganic-chemistry.orgwikipedia.org The technique relies on the presence of a directed metalation group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. organic-chemistry.orgharvard.edu For the this compound scaffold, both the hydroxyl and sulfonic acid groups, or their protected forms, can act as DMGs.

The hydroxyl group (or its protected form, such as a methoxy (B1213986) or carbamate (B1207046) group) is a well-established DMG on pyridine rings. harvard.edu Similarly, a sulfonamide group, a derivative of the sulfonic acid, is also a potent DMG. nih.gov The regiochemical outcome of the DoM reaction on a disubstituted pyridine ring is determined by the relative directing power of the two groups. In many cases, lithiation occurs ortho to the stronger DMG. harvard.edu

In the case of a protected form of this compound, such as 6-methoxy-N,N-diethylpyridine-3-sulfonamide, the sulfonamide group is generally a stronger DMG than the methoxy group. Therefore, lithiation would be expected to occur primarily at the C-4 position, ortho to the sulfonamide. However, the formation of a minor regioisomer resulting from lithiation at the C-5 position, ortho to the methoxy group, cannot be entirely ruled out. The choice of organolithium reagent and reaction conditions, such as temperature and the use of additives like tetramethylethylenediamine (TMEDA), can be optimized to enhance the regioselectivity. harvard.eduuwindsor.ca The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce new substituents at the C-4 position.

Strategies Involving Temporary Protection of the Sulfonic Acid Moiety

The sulfonic acid group is highly acidic and will be readily deprotonated by organolithium reagents, preventing the desired C-H activation on the pyridine ring. Therefore, for DoM reactions, it is essential to employ a protecting group for the sulfonic acid moiety. A common strategy is to convert the sulfonic acid to a sulfonamide, such as an N,N-diethylsulfonamide, which can also function as a DMG. nih.gov

Another approach involves the use of sterically hindered esters as protecting groups for the sulfonic acid. nih.gov These esters are designed to be stable to nucleophilic attack by organolithium reagents while still being removable under specific conditions. Examples of such protecting groups include neopentyl (Neo) and 2,2,2-trifluoroethyl (TFE) esters. nih.gov The compatibility of these protecting groups with the strongly basic conditions of DoM on a pyridine ring needs to be carefully evaluated, as the electron-deficient nature of the pyridine ring can influence the stability of the protecting group.

The choice of protecting group is critical and must be compatible with both the DoM conditions and the subsequent deprotection step. For instance, a tert-butyl ester could potentially be used to protect the sulfonic acid. tert-Butyl esters are generally stable to organolithium reagents at low temperatures and can be cleaved under acidic conditions. organic-chemistry.orgyoutube.com However, the specific conditions required for the deprotection of a tert-butyl sulfonate on a hydroxypyridine core would need to be optimized to avoid unwanted side reactions.

Optimization of Synthetic Yields and Purity Profiles

The efficient synthesis of this compound not only depends on the development of novel synthetic routes but also on the optimization of existing methods to maximize yields and ensure high purity. This involves a careful selection of reagents, reaction conditions, and purification techniques.

Several methods have been reported for the synthesis of pyridine sulfonic acids, often involving the sulfonation of a pyridine precursor or the catalytic reduction of a sulfonic acid N-oxide. google.comgoogle.com The purification of the final product is a critical step to achieve the desired quality. Common purification methods include recrystallization from water or aqueous ethanol, and treatment with activated carbon to remove colored impurities. google.comgoogle.com

The table below summarizes data from various synthetic and purification methods for pyridine-3-sulfonic acid and related compounds, highlighting the conditions that influence yield and purity.

Starting MaterialReaction/Purification StepKey ConditionsYield (%)Purity (%)Reference
3-Chloro-pyridine-N-oxideHydrogenation of Pyridine-3-sulfonic acid-N-oxideRaney nickel catalyst, 80-120°C, 5 bar H₂77-8099 google.com
Pyridine-3-sulfonic acidRecrystallizationDissolved in water, treated with activated carbon, precipitated with ethanolN/A99 google.com
4-Hydroxypyridine-3-sulfonic acidChlorinationPhosphorus oxychloride, phosphorus trichloride, chlorine gas91.499.8 (as 4-chloropyridine-3-sulfonyl chloride) google.com
2-Fluoro-5-hydroxypyridineCopper-assisted sulfonate ester formationSodium p-toluenesulfinate, CuBr₂, MeCN, 90°C45 (gram-scale)Not specified nih.gov

The data indicates that high yields and purities can be achieved through careful control of the reaction and purification steps. For example, the catalytic hydrogenation of pyridine-3-sulfonic acid N-oxide followed by recrystallization affords the final product with a purity of 99%. google.com Similarly, the chlorination of 4-hydroxypyridine-3-sulfonic acid can proceed with high yield and purity to the corresponding sulfonyl chloride. google.com The copper-catalyzed synthesis of pyridinyl sulfonate esters also demonstrates a viable route, with the potential for scale-up. nih.gov Optimization of parameters such as catalyst loading, reaction temperature, and solvent choice are crucial for maximizing the efficiency of these processes.

Intrinsic Reactivity and Advanced Chemical Transformations

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene (B151609), a characteristic stemming from the greater electronegativity of the nitrogen atom. uoanbar.edu.iqlibretexts.org This nitrogen atom exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. uoanbar.edu.iqwikipedia.org Furthermore, in acidic conditions typical for many electrophilic aromatic substitutions, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring. uoanbar.edu.iqlibretexts.org Consequently, pyridine undergoes electrophilic substitution reactions like nitration and sulfonation only under very harsh conditions and does not undergo Friedel-Crafts reactions. uoanbar.edu.iqwikipedia.org

Conversely, the electron-deficient nature of the pyridine ring makes it highly reactive towards nucleophilic substitution, particularly at the 2- (ortho) and 4- (para) positions relative to the nitrogen. uoanbar.edu.iqslideshare.net The nitrogen atom can stabilize the intermediate carbanion formed during nucleophilic attack, making these positions more susceptible. uoanbar.edu.iq

The presence of hydroxyl (-OH) and sulfonic acid (-SO₃H) groups on the pyridine ring of 6-Hydroxypyridine-3-sulfonic acid significantly modulates its reactivity. These substituents exert opposing electronic effects.

Hydroxyl Group (-OH): Located at the 6-position (ortho to the nitrogen), the hydroxyl group is a powerful activating group. Through the mesomeric effect, its lone pair of electrons can be donated into the ring, increasing the electron density. This effect is most pronounced at the positions ortho and para to the hydroxyl group. In the context of 6-hydroxypyridine, this would activate positions 3 and 5. The hydroxyl group can exist in equilibrium with its tautomeric form, 2(1H)-pyridone. For electrophilic substitution, strongly electron-donating substituents facilitate the reaction and direct the incoming electrophile. uoanbar.edu.iq For instance, 3-hydroxypyridine (B118123) is nitrated at the 2-position, while 6-hydroxy-2(1H)-pyridone is nitrated at the 3-position. rsc.org

Sulfonic Acid Group (-SO₃H): The sulfonic acid group is a strong electron-withdrawing group. numberanalytics.comresearchgate.net It deactivates the aromatic ring towards electrophilic substitution by pulling electron density away from it. numberanalytics.comwikipedia.org This deactivating effect makes electrophilic attack more difficult and directs incoming non-sulfonating electrophiles to the meta position. wikipedia.org

SubstituentPositionElectronic EffectInfluence on Electrophilic Aromatic SubstitutionDirecting Effect
Hydroxyl (-OH)6Electron-Donating (Activating)Increases ring reactivityOrtho, Para
Sulfonic Acid (-SO₃H)3Electron-Withdrawing (Deactivating)Decreases ring reactivityMeta

While not a direct reaction of this compound itself, the synthesis of substituted pyridines can involve various ring expansion and rearrangement reactions. These methods provide alternative routes to the pyridine core structure, which can then be functionalized.

One notable example is the Ciamician-Dennstedt rearrangement , which involves the ring expansion of a pyrrole (B145914) with a dihalocarbene to yield a 3-halopyridine. youtube.comyoutube.com Another approach involves the rhodium carbenoid-induced ring expansion of isoxazoles, which can be rearranged into highly substituted pyridines. nih.gov This method proceeds through an initial ring expansion, followed by rearrangement to a dihydropyridine, and subsequent oxidation to the pyridine. nih.gov

Rearrangements of pyridine N-oxides, known as the Boekelheide reaction , can also yield substituted pyridines. youtube.com While many ring expansion and rearrangement reactions are considered laboratory curiosities with limited scope, they can provide access to pyridine derivatives that are difficult to obtain through more traditional condensation methods like the Hantzsch synthesis. youtube.combaranlab.orgwikipedia.org For instance, the reaction of furans with specific reagents can lead to ring expansion, forming substituted 3-hydroxypyridines. youtube.com

Transformations Involving the Sulfonic Acid Moiety

The sulfonic acid group is a versatile functional handle that can undergo several important transformations.

A key reaction of aryl sulfonic acids is desulfonation, which is the reverse of sulfonation. wikipedia.org This reaction involves the removal of the -SO₃H group and its replacement with a hydrogen atom. It is typically achieved by heating the aromatic sulfonic acid in the presence of a dilute strong acid, such as sulfuric or hydrochloric acid. numberanalytics.comsyntheticmap.com The reaction can sometimes be effected simply with steam. syntheticmap.com

The mechanism of desulfonation is an electrophilic aromatic substitution where a proton acts as the electrophile. The process begins with the protonation of the aromatic ring, which generates a resonance-stabilized carbocation intermediate (a sigma complex). syntheticmap.com Subsequently, a base (like water) assists in the departure of sulfur trioxide (SO₃), which regenerates the aromatic ring. syntheticmap.com The ease of desulfonation often correlates with the ease of the initial sulfonation. wikipedia.org This reversibility is useful in organic synthesis, where the sulfonic acid group can be used as a temporary blocking or directing group and then removed. wikipedia.orgwikipedia.org

Aryl sulfonic acids are important precursors for the synthesis of sulfonyl halides and sulfonamides. numberanalytics.comgoogle.com

Sulfonyl Halides: The sulfonic acid group can be converted into a more reactive sulfonyl chloride (-SO₂Cl) group. This is commonly achieved by reacting the sulfonic acid with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). chemicalbook.comgoogle.com For example, pyridine-3-sulfonic acid can be converted to pyridine-3-sulfonyl chloride by heating with a mixture of phosphorus pentachloride and phosphorus oxychloride. chemicalbook.com The use of chlorobenzene (B131634) or trifluoromethylbenzene as a solvent for the reaction with PCl₅ has been developed as a safer alternative to using phosphorus oxychloride as the solvent. google.com

Sulfonamides: Sulfonyl chlorides are highly reactive intermediates that readily react with ammonia (B1221849) or primary/secondary amines to form sulfonamides (-SO₂NR₂). acs.orglibretexts.org This two-step sequence (sulfonic acid → sulfonyl chloride → sulfonamide) is a standard method for preparing sulfonamides. researchgate.netchemicalbook.com For example, pyridine-3-sulfonyl chloride reacts with ammonia in methanol (B129727) and dichloromethane (B109758) to produce pyridine-3-sulfonamide (B1584339) in high yield. chemicalbook.com The development of one-pot methods to convert carboxylic acids directly to sulfonamides highlights the importance of this functional group in medicinal chemistry. acs.org

Starting MaterialReagent(s)ProductReaction Type
Pyridine-3-sulfonic acidPCl₅, POCl₃Pyridine-3-sulfonyl chlorideHalogenation
Pyridine-3-sulfonyl chlorideAmmonia (NH₃)Pyridine-3-sulfonamideAmination

Sulfonic acids can be converted into sulfonic esters (sulfonates) through esterification. wikipedia.org This is typically accomplished by reacting a sulfonyl chloride with an alcohol. wikipedia.org The resulting sulfonate esters, such as methyl triflate, are potent alkylating agents in organic synthesis. wikipedia.orgvanderbilt.edu

The sulfonic acid group and its derivatives are part of a broader network of functional group interconversions that are fundamental to organic synthesis. ub.edusolubilityofthings.com For instance, sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, often more reactive than halides. vanderbilt.edu This property allows for the conversion of alcohols (via sulfonates) into a wide array of other functional groups. ub.edu

Reactions of the Hydroxyl Group

The hydroxyl group at the 6-position of the pyridine ring is a key site for chemical modifications, influencing the compound's properties and potential applications. Its reactivity is characterized by oxidation to carbonyl functions and its participation in nucleophilic substitution and etherification reactions.

Oxidation Pathways Leading to Carbonyl Functions

The oxidation of the hydroxyl group in this compound leads to the formation of the corresponding pyridone tautomer, pyridin-2(1H)-one-5-sulfonic acid. This transformation is not a simple oxidation in the classical sense but rather a tautomeric equilibrium. In solution, 2-hydroxypyridines and 4-hydroxypyridines predominantly exist as their pyridone (carbonyl) tautomers. chemtube3d.comwikipedia.org This is due to the aromaticity and the presence of a strong carbon-oxygen double bond in the pyridone form, which makes it the more stable tautomer, especially in polar solvents. chemtube3d.comwikipedia.org

While direct chemical oxidation of the hydroxyl group to a stable ketone is less common due to this tautomerism, synthetic methods exist to form pyridone structures from other starting materials, highlighting the stability of the carbonyl form. For instance, oxidative amination of cyclopentenones offers a streamlined route to pyridone synthesis. chemrxiv.org

It is important to note that the electronic properties of the pyridine ring, influenced by the electron-withdrawing sulfonic acid group, can affect the ease of oxidation. However, detailed studies on the direct chemical oxidation of this compound to a distinct carbonyl derivative are not extensively documented in the reviewed literature.

Nucleophilic Substitution and Etherification Reactions

The hydroxyl group of this compound can act as a nucleophile, participating in substitution and etherification reactions. The nucleophilicity of the hydroxyl group is influenced by the electronic nature of the pyridine ring.

Studies on related hydroxypyridines have shown that the hydroxyl group can undergo O-arylation. For instance, 3-hydroxypyridine has been shown to react as an oxygen nucleophile. researchgate.net Copper-catalyzed methods have been developed for the N-arylation of 2- and 4-hydroxypyridines and the O-arylation of 3-hydroxypyridines with aryl bromides and iodides. chemicalbook.com

The synthesis of alkoxy-substituted pyridines, which are ethers of hydroxypyridines, is a well-established transformation. These are typically prepared through the reaction of a leaving group on the pyridine ring, such as a halogen, with an alkoxide. For example, 4-alkoxypyridines can be synthesized by reacting 4-chloropyridine (B1293800) hydrochloride with an appropriate alcohol in the presence of a base like sodium hydroxide (B78521). google.com While this demonstrates the feasibility of forming ether linkages, direct etherification of this compound, for instance through Williamson ether synthesis with an alkyl halide, would depend on the relative nucleophilicity of the hydroxyl group versus potential competing reactions at the nitrogen atom or with the sulfonic acid group. The synthesis of 6-methoxypyridine-3-sulfonyl chloride and 6-methoxypyridin-3-ylboronic acid implies that O-alkylation of the corresponding 6-hydroxypyridine precursor is a viable synthetic step. researchgate.netmatrix-fine-chemicals.com

Reaction TypeReagents and ConditionsProduct TypeReference(s)
O-ArylationAryl bromides/iodides, Cu-based catalystAryl ethers chemicalbook.com
O-Alkylation (from chloropyridine)Alcohol, NaOH, DMSOAlkyl ethers google.com

General Redox Chemistry of the Compound and its Derivatives

The redox chemistry of this compound and its derivatives is influenced by both the pyridine ring system and its substituents. The pyridine moiety can undergo both reduction and oxidation, and the presence of the hydroxyl and sulfonic acid groups modulates this reactivity.

A key reaction involving a derivative of this compound is the reduction of the corresponding N-oxide. A patented process describes the production of pyridine-3-sulfonic acid through the catalytic reduction of 3-sulfonic acid-pyridine-N-oxide. google.comgoogle.com This process involves the initial oxidation of 3-chloropyridine (B48278) to its N-oxide, followed by sulfonation and subsequent reduction, typically using a catalyst like Raney nickel. google.comgoogle.com This indicates that the pyridine ring in the sulfonic acid derivative can be readily reduced from its N-oxide form.

While direct electrochemical studies on this compound are not extensively detailed in the provided search results, the behavior of related compounds suggests that both the hydroxyl and sulfonic acid groups will influence its redox potential. The tautomerism between the hydroxy and pyridone forms will also play a crucial role in its electrochemical behavior, as the two tautomers will have different oxidation and reduction potentials.

CompoundTransformationReagents/ConditionsProductReference(s)
3-Sulfonic acid-pyridine-N-oxideReductionRaney Nickel, H₂Pyridine-3-sulfonic acid google.comgoogle.com
Pyridine N-oxide derivativesEnzymatic ReductionFlavoenzymeReduced pyridine derivatives bldpharm.com

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. The resulting spectra provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular structure. For 6-Hydroxypyridine-3-sulfonic acid, which exists in tautomeric forms (the hydroxy-pyridine form and the pyridone form), NMR is crucial for determining the predominant structure in a given solvent.

A ¹H NMR spectrum of this compound would reveal signals corresponding to the protons on the pyridine (B92270) ring and the exchangeable protons of the hydroxyl and sulfonic acid groups. The pyridine ring protons would appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns (doublets, doublets of doublets) are dictated by their position relative to the electron-withdrawing sulfonic acid group and the electron-donating hydroxyl group.

The exchangeable protons (from -OH and -SO₃H) would typically appear as broad singlets, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. These protons can be confirmed by deuterium (B1214612) exchange, where adding a few drops of D₂O to the NMR sample causes their signals to disappear from the spectrum.

While specific, publicly available experimental data for this compound is limited, a hypothetical ¹H NMR data table is presented below based on known chemical shift ranges for similar pyridine derivatives.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-27.8 - 8.2d~2-3
H-47.5 - 7.9ddJ ≈ 8-9, 2-3
H-56.8 - 7.2d~8-9
OHVariable (broad)sN/A
SO₃HVariable (broad)sN/A

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by the attached functional groups. The carbon bearing the hydroxyl group (C-6) and the carbon attached to the sulfonic acid group (C-3) would be significantly affected. Other carbons in the aromatic ring (C-2, C-4, C-5) would also have characteristic shifts.

A predicted ¹³C NMR data table is provided below for illustrative purposes.

Carbon Predicted Chemical Shift (ppm)
C-2140 - 145
C-3135 - 140
C-4125 - 130
C-5115 - 120
C-6155 - 160

For a molecule like this compound, which is largely planar, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) would be used to confirm through-space proximity of protons, helping to solidify the assignment of the aromatic protons. 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously correlating proton signals with their directly attached carbon atoms (HSQC) and with carbons two to three bonds away (HMBC). These correlations provide a robust and definitive structural assignment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Given the acidic nature of the sulfonic acid and hydroxyl groups, negative ion mode is often very effective. The molecular weight of this compound is 175.16 g/mol . googleapis.com

In an ESI-MS experiment, the following ions might be observed:

Ion Mode Expected m/z
[C₅H₅NO₄S + H]⁺Positive176.0
[C₅H₅NO₄S - H]⁻Negative174.0
[C₅H₅NO₄S + Na]⁺Positive198.0

The fragmentation of the parent ion can be induced to provide structural information. A common fragmentation pathway for sulfonic acids is the loss of SO₃ (80 Da).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₅H₅NO₄S), HRMS would be used to confirm its elemental composition, distinguishing it from other compounds with the same nominal mass.

Formula Ion Type Calculated Exact Mass
C₅H₅NO₄S[M-H]⁻173.9866
C₅H₅NO₄S[M+H]⁺176.0012

This high level of accuracy provides definitive confirmation of the compound's identity.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities. The polarity of the compound, imparted by both the hydroxyl and sulfonic acid functional groups, dictates the choice of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for calculating the yield of its synthesis. researchgate.net Given the polar and aromatic nature of the molecule, reversed-phase (RP) HPLC is the most common and effective approach. researchgate.netwaters.com

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. For a compound like this compound, the mobile phase generally consists of a mixture of water and an organic modifier, most commonly acetonitrile. sielc.com To ensure good peak shape and retention for this acidic and polar analyte, the mobile phase is often acidified with additives like formic acid or phosphoric acid. sielc.comsielc.com The acidic conditions suppress the ionization of the sulfonic acid group, reducing peak tailing and improving chromatographic resolution.

For highly polar analytes that are challenging to retain on traditional C18 columns, alternative approaches like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of columns with different stationary phases (e.g., phenyl or polar-embedded) can be explored. researchgate.netwaters.com HILIC, for instance, utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can enhance the retention of very polar compounds. waters.com

A proposed set of HPLC conditions for the analysis of this compound is presented in the table below.

Table 1: Proposed HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL

Ion chromatography (IC) is a powerful technique for the quantitative analysis of ionic species and is particularly well-suited for the analysis of sulfonic acids. nih.gov It can be used to determine the concentration of this compound as well as to quantify any related ionic impurities, such as inorganic sulfate (B86663), that may be present from the synthesis process.

In a typical IC system for anion analysis, a stationary phase consisting of an anion-exchange resin is used. The mobile phase, or eluent, is an aqueous solution of a salt, commonly sodium carbonate or sodium bicarbonate, or a hydroxide (B78521) solution generated electrolytically. Separation is achieved based on the affinity of the different anions for the stationary phase.

For the quantitative analysis of this compound and other related ionic species, a suppressed conductivity detector is often employed. This detector provides high sensitivity by chemically reducing the conductivity of the eluent while enhancing the conductivity of the analyte ions. A gradient elution, where the concentration of the eluent is increased over time, can be used to effectively separate a wide range of anions with different charges and affinities.

The quantitative analysis is performed by creating a calibration curve from standards of known concentration. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. This technique is highly accurate and reproducible for the quantification of ionic species in aqueous samples.

Table 2: Illustrative Ion Chromatography System for Sulfonic Acid Analysis

ParameterDescription
Column High-capacity anion-exchange column
Eluent Potassium hydroxide (KOH) gradient
Detection Suppressed conductivity
Suppressor Anion self-regenerating suppressor
Flow Rate 1.2 mL/min
Sample Volume 25 µL

Advanced Spectroscopic Methods (e.g., Stopped-Flow Spectroscopy for Kinetic Studies)

To gain deeper insights into the reaction dynamics of the formation of this compound, advanced spectroscopic techniques like stopped-flow spectroscopy can be employed. This method is particularly useful for studying the kinetics of fast reactions that occur on the millisecond to second timescale. biologic.netlibretexts.org

The sulfonation of aromatic compounds can be a rapid process, and stopped-flow spectroscopy allows for the real-time monitoring of such reactions. researchgate.netrsc.orgmasterorganicchemistry.com The technique involves the rapid mixing of two or more reactant solutions, after which the flow is abruptly stopped. The changes in the spectroscopic properties of the mixture, such as UV-Vis absorbance or fluorescence, are then monitored as a function of time in a-observation cell. libretexts.org

For studying the sulfonation of a hydroxypyridine, one syringe of the stopped-flow instrument would contain the hydroxypyridine substrate, and the other would contain the sulfonating agent (e.g., concentrated sulfuric acid or oleum). Upon mixing, the formation of the this compound can be followed by monitoring the change in the UV-Vis spectrum. The pyridine ring and its substituted forms are chromophoric, and the addition of a sulfonic acid group will cause a shift in the absorption spectrum, which can be tracked over time.

The data obtained from stopped-flow experiments (absorbance vs. time) can be fitted to kinetic models to determine the rate constants and to elucidate the reaction mechanism. For example, it could help to determine if the reaction proceeds through a stable intermediate. This level of kinetic detail is invaluable for optimizing reaction conditions to maximize yield and minimize the formation of byproducts.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on 6-Hydroxypyridine-3-sulfonic acid would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, an electrostatic potential (ESP) map can be generated. The ESP map visualizes the charge distribution across the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is crucial for predicting how the molecule will interact with other molecules. For this compound, one would anticipate a negative electrostatic potential around the oxygen atoms of the hydroxyl and sulfonic acid groups, as well as the nitrogen atom in the pyridine (B92270) ring, suggesting these are likely sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and sulfonic acid groups would exhibit a positive potential.

Table 1: Hypothetical DFT Geometry Optimization Parameters for this compound

ParameterPredicted Value
C-S Bond Length (Å)Data not available
S-O Bond Lengths (Å)Data not available
C-N Bond Lengths (Å)Data not available
C-O Bond Length (Å)Data not available
Pyridine Ring PlanarityData not available

Note: This table is for illustrative purposes only. The values are not based on actual experimental or computational data for this compound due to a lack of available research.

Building upon the insights from the ESP map, a more quantitative analysis of nucleophilic and electrophilic sites can be performed using various reactivity descriptors derived from DFT, such as Fukui functions or the dual descriptor. These analyses pinpoint the specific atoms most susceptible to attack by electrophiles (nucleophilic sites) and nucleophiles (electrophilic sites). For this compound, the oxygen and nitrogen atoms would be predicted as primary nucleophilic centers, while the sulfur atom and certain carbon atoms in the pyridine ring would likely be identified as electrophilic centers.

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are instrumental in mapping out the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

For any chemical reaction involving this compound, such as its synthesis or degradation, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. By locating and characterizing the transition state structure, researchers can calculate the activation energy, which is a critical factor in determining the reaction rate. This analysis would be invaluable for optimizing reaction conditions.

Computational modeling allows for the exploration of various possible reaction pathways. By calculating the energies of intermediates and transition states for different potential routes, scientists can predict the most favorable pathway and, consequently, the likely product distribution. This predictive power can guide synthetic strategies and help to minimize the formation of unwanted byproducts. For instance, in reactions involving the sulfonic acid group, computational studies could predict whether substitution or elimination reactions are more likely under specific conditions.

Molecular Modeling and Docking Studies for Biological Interactions

Given the prevalence of pyridine and sulfonic acid motifs in pharmacologically active compounds, understanding the potential biological interactions of this compound is of significant interest.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is a cornerstone of drug discovery. A molecular docking study of this compound would involve placing the molecule into the binding site of a biologically relevant protein target. The docking algorithm would then sample numerous possible binding poses and score them based on factors like intermolecular forces, providing a prediction of the binding affinity and the specific interactions (e.g., hydrogen bonds, ionic interactions) that stabilize the complex. While studies have been conducted on similar structures like 3-hydroxypyridine-4-one derivatives as potential acetylcholinesterase inhibitors, no such research has been published for this compound itself. nih.gov

Prediction of Ligand-Receptor Binding Modes

Beyond just the strength of the interaction, computational models can predict the precise orientation and conformation of a ligand, such as this compound, when it binds to a receptor. This is known as the binding mode.

Understanding the binding mode is crucial as it reveals the specific molecular interactions—such as hydrogen bonds, ionic interactions, and hydrophobic interactions—that stabilize the ligand-receptor complex. For instance, in the case of the NicC enzyme, the crystal structure of the enzyme with a ligand bound has been solved, providing a clear picture of the key residues in the active site that interact with the substrate. nih.gov

For this compound, a molecular docking simulation would predict its most likely binding pose within a target protein's binding pocket. The sulfonic acid group (-SO3H) is a key feature; being a strong acid, it is likely to be deprotonated at physiological pH and could form strong ionic interactions with positively charged amino acid residues like lysine (B10760008) or arginine. The hydroxyl group (-OH) and the pyridine ring's nitrogen atom can act as hydrogen bond donors or acceptors.

The results of such a prediction would typically be presented as a list of interacting residues and the types of interactions formed, as shown in the hypothetical table below.

Table 2: Predicted Intermolecular Interactions for this compound with a Hypothetical Receptor

Functional Group of Ligand Interacting Residue of Receptor Type of Interaction Predicted Distance (Å)
Sulfonic Acid (-SO3-) Arginine-122 Ionic Bond 2.8
Hydroxyl (-OH) Aspartate-88 Hydrogen Bond 3.1

In Silico Prediction of Chemical and Biological Activities

In silico tools can predict a wide range of properties of a molecule before it is synthesized or tested in a lab, saving time and resources. nih.gov These predictions are based on the molecule's structure and are calculated using various algorithms and models trained on large datasets of known compounds.

Computational Assessment of Environmental Transformations and Fate

The potential environmental impact of a chemical is a critical consideration. Computational models can predict how a compound like this compound might behave in the environment. These models can estimate properties related to:

Biodegradability: Predicting whether microorganisms are likely to break down the compound.

Photodegradation: Assessing if the compound will be broken down by sunlight.

Soil Sorption: Estimating how strongly the compound will bind to soil particles, which affects its mobility in the environment.

Sulfonic acids are generally known to be persistent in the environment due to the stability of the carbon-sulfur bond. However, the pyridine ring may be susceptible to microbial degradation. researchgate.net Computational systems would analyze the molecule's structure for features known to be associated with persistence or degradation.

Table 3: Predicted Environmental Fate Parameters for this compound

Parameter Predicted Value Interpretation
Biodegradation Probability 0.25 Not readily biodegradable
Atmospheric Half-life (Photodegradation) 2.5 days Moderate degradation in air

Theoretical Prediction of Pharmacokinetic Parameters

Pharmacokinetics describes how a substance is absorbed, distributed, metabolized, and excreted (ADME) by the body. In silico tools like ADMETlab 2.0 and SwissADME can predict these properties based on a molecule's structure. nih.gov These predictions are vital in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles. nih.gov

For this compound, a theoretical pharmacokinetic assessment would include predictions for:

Absorption: Parameters like Caco-2 permeability (a model for intestinal absorption) and human intestinal absorption (HIA).

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. nih.gov

Metabolism: Likelihood of being a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 family.

Excretion: Prediction of renal (kidney) clearance.

The presence of the sulfonic acid group would likely lead to high water solubility, low oral bioavailability, and rapid renal excretion.

Table 4: Predicted Pharmacokinetic (ADME) Properties of this compound

ADME Parameter Property Predicted Value
Absorption Human Intestinal Absorption Low
Caco-2 Permeability Low
Distribution Plasma Protein Binding > 90%
Blood-Brain Barrier Permeability Low
Metabolism CYP2D6 Inhibitor Unlikely

| Excretion | Renal Clearance | High |

Applications in Medicinal Chemistry and Advanced Drug Design

Precursor Role in the Synthesis of Pharmaceutical Agents

As a chemical intermediate, 6-Hydroxypyridine-3-sulfonic acid provides a key structural motif for the development of a range of drug candidates. Its reactive sites can be strategically modified to build more complex molecules with desired pharmacological properties.

The pyridine (B92270) scaffold is a common feature in many anti-inflammatory and cardiovascular drugs. While direct synthesis pathways originating from this compound are not extensively detailed in publicly available research, the structural class of pyridine sulfonamides is significant. For instance, derivatives of related benzoxazolones containing sulfonamide groups have been synthesized and shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like IL-6. Furthermore, compounds derived from isonicotinic acid, another pyridine derivative, have been identified as potent inhibitors of reactive oxygen species (ROS), a key target in inflammatory processes.

This compound is a crucial intermediate in the synthesis of certain loop diuretics, particularly compounds related to Torasemide. Torasemide itself is a pyridine-3-sulfonylurea derivative. The synthesis of Torasemide and its related substances often involves the sulfonation of a hydroxypyridine. Specifically, the synthesis of key intermediates for torasemide involves the reaction of 4-hydroxypyridine (B47283) with fuming sulfuric acid to produce 4-hydroxypyridine-3-sulfonic acid. This intermediate is then converted through several steps into the final active pharmaceutical ingredient. The process highlights the importance of hydroxypyridine sulfonic acids as foundational molecules for creating complex diuretics.

Table 1: Synthesis Steps for Torasemide-Related Compounds

StepReactant(s)Reagent(s)ProductReference
14-HydroxypyridineFuming sulfuric acid, Mercury sulfate (B86663)4-Hydroxypyridine-3-sulfonic acid
24-Hydroxypyridine-3-sulfonic acidPCl₅, POCl₃4-Chloropyridine-3-sulfonyl chloride
34-Chloropyridine-3-sulfonyl chlorideAmmonia (B1221849) water4-Chloropyridine-3-sulfonamide
44-Chloropyridine-3-sulfonamidem-Toluidine4-(m-Tolylamino)pyridine-3-sulfonamide

The pyridine sulfonamide scaffold is also explored in the development of antagonists for various receptor types. While the direct use of this compound for α1-adrenergic receptor antagonists is not prominently documented, related heterocyclic sulfonamides are investigated for receptor binding activity. For example, research into different classes of sulfonamide-containing compounds demonstrates their potential to act as antagonists for receptors such as the serotonin (B10506) 5-HT6 receptor. This suggests the broader utility of the pyridine sulfonamide structural motif in designing receptor-specific modulators. The synthesis of such antagonists often starts with a core heterocyclic structure which is then elaborated with a sulfonyl group and various side chains to achieve high affinity and selectivity.

Exploration as Lead Compounds in Drug Discovery

Beyond its role as a synthetic precursor, the intrinsic structure of this compound and its derivatives holds potential for direct pharmacological activity. Researchers investigate such molecules as "lead compounds," which can be optimized to create potent and selective drugs.

The sulfonamide group present in derivatives of this compound is a well-known pharmacophore that can interact with the active sites of various enzymes, particularly metalloenzymes. For instance, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. Studies on such compounds reveal that the sulfonamide moiety can coordinate with the zinc ion in the enzyme's active site, leading to potent inhibition. Furthermore, the flavoprotein 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase (HspB) demonstrates how a 6-hydroxypyridine core can be recognized and processed by an enzyme, providing insights into potential enzyme-substrate interactions that could be exploited for inhibitor design.

Table 2: Enzyme Inhibition by Related Pyridine Sulfonamide Derivatives

Compound ClassTarget EnzymeMechanism of ActionKey FindingsReference
Pyrazolo[4,3-c]pyridine sulfonamidesCarbonic Anhydrases (hCA I, hCA II)Inhibition via interaction with active site zinc ionCertain derivatives showed potent inhibition with Ki values in the nanomolar range.
6-Acylamino/sulfonamido benzoxazoloneInterleukin-6 (IL-6) ProductionReduction of pro-inflammatory cytokine expressionDerivatives showed significant anti-inflammatory activity.

Compounds based on the 6-hydroxypyridine structure can influence cellular communication networks, which are often dysregulated in disease. Research into 6-acylamino/sulfonamido benzoxazolone derivatives, which are structurally related, has shown they can modulate inflammatory signaling pathways. These compounds were found to decrease the levels of pro-inflammatory cytokines such as IL-6 and IFN-γ while increasing the production of the anti-inflammatory cytokine IL-10 in animal models of ulcerative colitis. This demonstrates the potential for molecules containing a sulfonamide-linked pyridine or related heterocyclic core to correct imbalances in cellular signaling, offering a therapeutic strategy for inflammatory diseases.

Anticancer Research and Therapeutic Potential

The search for novel therapeutic agents to combat cancer is a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those containing a pyridine scaffold, have garnered significant interest for their potential as anticancer agents. Research into compounds like this compound explores their ability to interfere with the fundamental processes that drive cancer cell growth and survival.

Inhibition of Key Cancer Pathways (e.g., WNT/β-Catenin Signaling)

The Wingless-type (Wnt)/β-catenin signaling pathway is a crucial cellular communication network that plays a vital role in embryonic development and adult tissue maintenance. mdpi.com In a healthy state, the levels of a key protein, β-catenin, are tightly controlled by a "destruction complex" that marks it for degradation. nih.govnih.gov When Wnt proteins bind to receptors on the cell surface, this destruction complex is inhibited, allowing β-catenin to accumulate, enter the nucleus, and activate genes involved in cell proliferation. nih.govnih.gov

Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, leading to uncontrolled cell growth and tumor progression. mdpi.comnih.gov Consequently, inhibiting this pathway has become a major focus for cancer researchers. nih.gov Small molecules can be designed to interfere with this pathway at various points, such as by preventing the interaction between β-catenin and its transcriptional co-activators or by promoting its degradation. nih.gov

While the Wnt/β-catenin pathway is a validated target for anticancer therapy, specific research detailing the direct inhibitory activity of this compound on this pathway is not extensively documented in current literature. However, the broader class of heterocyclic and pyridine-containing molecules has yielded several inhibitors. For instance, studies have identified compounds that effectively suppress Wnt/β-catenin signaling, reduce the expression of its target genes like Axin2 and cyclin D1, and inhibit the growth of Wnt-dependent cancer cells. nih.govplos.org

Table 1: Examples of Small Molecule Inhibitors Targeting the Wnt/β-Catenin Pathway

CompoundTarget/MechanismObserved EffectCancer Cell Line Examples
BHX Downregulates β-catenin protein levels. nih.govInhibits cancer cell proliferation in a dose-dependent manner; induces G1 cell cycle arrest. nih.govA549 (Lung), HT29 (Colon), MGC803 (Gastric). nih.gov
LF3 Suppresses Wnt/β-catenin signaling. nih.govReduces expression of Wnt target genes; potent inhibition of Wnt-related cancer cells. nih.govNot specified in abstract.
MSAB Binds to β-catenin, promoting its degradation. nih.govSelectively suppresses Wnt/β-catenin signaling and inhibits growth of hyperactive cancer cells. nih.govNot specified in abstract.
Fisetin Disrupts Wnt/β-catenin signaling. mdpi.comReduces cell viability and causes G1-phase arrest in melanoma cells. mdpi.comMelanoma cells. mdpi.com

Mechanisms of Growth Inhibition in Cancer Cell Lines

The primary goal of anticancer agents is to halt the uncontrolled proliferation of cancer cells. This can be achieved through various mechanisms, including inducing programmed cell death (apoptosis) or causing cell cycle arrest, which prevents cells from dividing. researchgate.netnih.gov

Detailed studies on the specific mechanisms of growth inhibition for this compound in various cancer cell lines are limited. However, research on structurally related compounds and other anticancer agents provides insight into potential mechanisms. For example, the histone deacetylase (HDAC) inhibitor Suberoylanilide Hydroxamic Acid (SAHA) has been shown to inhibit the growth of cancer cells by causing cell cycle arrest at the G1 phase and inducing apoptosis. researchgate.netnih.gov This is often accompanied by changes in the expression of key regulatory proteins like p21, p27, and cyclin D1. nih.gov

Other pyridine-containing compounds, such as the imidazo[1,2-a]pyridines, have demonstrated cytotoxic effects against breast cancer cell lines. nih.gov Their mechanism of action has been linked to inducing cell cycle arrest, as evidenced by increased levels of p53 and p21, and triggering apoptosis through the activation of caspases 7 and 8. nih.gov Similarly, the flavonoid galangin (B1674397) has been found to inhibit the viability of gastric cancer cells by suppressing proliferation and promoting apoptosis, a process linked to the inactivation of the JAK2/STAT3 pathway and the accumulation of reactive oxygen species (ROS). frontiersin.org

Table 2: Research Findings on Growth Inhibition Mechanisms of Selected Anticancer Compounds

Compound/AgentCancer Cell Line(s)Key Findings
Galangin MGC 803 (Gastric)Inhibited cell viability (IC50 = 18.685 µM), suppressed proliferation, and promoted apoptosis by modulating the STAT3/ROS axis. frontiersin.org
Imidazo[1,2-a]pyridine (IP-5) HCC1937 (Breast)Exhibited cytotoxic effects (IC50 = 45 µM), induced cell cycle arrest (increased p53, p21), and triggered extrinsic apoptosis (activated caspases 7 & 8). nih.gov
Suberoylanilide Hydroxamic Acid (SAHA) MGC-803, MKN28 (Gastric)Synergistically inhibited proliferation, induced cell cycle arrest, and promoted apoptosis when combined with MG132. nih.gov
Sulforaphane (SFN) & Amygdalin A498, Caki-1, KTCTL-26 (Renal)The combination synergistically suppressed tumor proliferation and clonogenic growth, associated with a significant reduction in phosphorylated Akt. mdpi.com

Development of Novel Antimicrobial Agents

The rise of antibiotic-resistant bacteria poses a significant threat to global health, creating an urgent need for novel antimicrobial agents with unique mechanisms of action. nih.gov Pyridine and its derivatives represent a "privileged nucleus" in medicinal chemistry, known to be a core structure in many compounds with therapeutic properties, including antimicrobial activity. nih.gov

Investigation of Antimicrobial Action Mechanisms

The efficacy of an antimicrobial agent is defined by its mechanism of action—the specific biochemical process it disrupts in a pathogen. While the precise antimicrobial action of this compound is not specifically detailed, the broader class of pyridine compounds exhibits a range of activities. nih.gov For example, certain nicotinic acid derivatives have shown potent activity against bacteria like S. aureus and E. coli and fungi such as C. albicans. nih.gov

A well-understood mechanism for some classes of antimicrobials is the inhibition of bacterial protein synthesis. The oxazolidinone class of antibiotics, for instance, functions by binding to the 50S subunit of the bacterial ribosome, preventing the formation of functional protein-synthesis complexes. nih.gov This mode of action is effective against several drug-resistant Gram-positive bacteria. nih.gov The development of new pyridine-containing oxazolidinone derivatives has shown that incorporating a pyridine ring can yield compounds with strong antibacterial activity, comparable to existing drugs like linezolid. nih.gov

Disruption of Bacterial Cell Wall Synthesis and Essential Metabolic Pathways

The bacterial cell wall, composed primarily of peptidoglycan (PG), is an essential structure that protects the bacterium from osmotic stress and maintains its shape. nih.govnih.gov Its unique presence in bacteria makes it an ideal target for antibiotics. The biosynthesis of PG is a multi-stage process involving enzymes that synthesize precursors in the cytoplasm, transport them across the cell membrane, and then polymerize them into the existing cell wall. nih.gov

Disruption of this process is a proven antimicrobial strategy. Beta-lactam antibiotics, for example, inhibit the final transpeptidation step of PG synthesis. nih.gov More recent research has revealed that interfering with cell wall synthesis can also lead to downstream toxic effects, such as the dysregulation of central carbon metabolism and the generation of damaging reactive oxygen species (ROS). nih.gov While there is no specific evidence linking this compound to the inhibition of bacterial cell wall synthesis, this pathway remains a critical area of investigation for the development of new antimicrobial compounds derived from scaffolds like pyridine.

Biochemical Interactions and Biological Pathway Investigations

Mechanisms of Enzyme Interaction and Modulation

The interaction of 6-Hydroxypyridine-3-sulfonic acid with enzymes is a critical aspect of its biological activity. These interactions are governed by the principles of enzyme kinetics and the specific molecular forces at play within the enzyme's active site.

Substrate and Inhibitor Roles in Enzyme Kinetics Studies

While direct enzyme kinetic studies specifically using this compound as a substrate or inhibitor are not extensively documented in publicly available research, valuable insights can be drawn from studies on structurally similar compounds. For instance, research on 6-hydroxynicotinic acid (6-HNA), which shares the 6-hydroxypyridine core, reveals its role as a substrate for enzymes like 6-hydroxynicotinate 3-monooxygenase (NicC). In these reactions, the enzyme catalyzes the decarboxylative hydroxylation of 6-HNA. nih.gov

Kinetic analyses of enzymes acting on such pyridine (B92270) derivatives often reveal complex behaviors, including substrate inhibition. This phenomenon, where the enzyme's reaction rate decreases at high substrate concentrations, has been observed for the H47Q variant of P. putida NicC with its substrate 6-HNA. nih.gov This suggests that at high concentrations, the substrate molecule may bind to a secondary, inhibitory site on the enzyme, in addition to the catalytic site. nih.gov Such inhibition is a crucial regulatory mechanism and can be characterized by determining the inhibition constant (Ki). nih.gov

The potential for this compound to act as either a substrate or an inhibitor is therefore plausible and would depend on the specific enzyme . Its structural similarity to known enzyme substrates suggests it could be a substrate for a monooxygenase or a related enzyme. Conversely, the presence of the bulky and negatively charged sulfonate group could hinder proper binding or catalytic processing, leading to competitive or other forms of inhibition.

Table 1: Kinetic Parameters of Related Pyridine Derivatives

Enzyme VariantSubstrateKM (µM)Ki (mM)Vmax/[E] (s-1)
P. putida NicC H47Q6-Hydroxynicotinic acid20.280.86
B. bronchiseptica NicC (Wild-type)6-Hydroxynicotinic acid97202.2

This table presents kinetic data for enzymes acting on a structurally related compound, 6-hydroxynicotinic acid, illustrating concepts of substrate affinity and inhibition. Data for this compound is not currently available.

Hydrogen Bonding and Active Site Interactions with Enzymes

The precise orientation of a substrate within an enzyme's active site is crucial for catalysis and is often mediated by a network of hydrogen bonds. For pyridine derivatives, the nitrogen atom and the hydroxyl group are key points for such interactions. In the case of 6-hydroxynicotinic acid binding to NicC, specific amino acid residues, such as His47 and Tyr215, have been identified as critical for stabilizing the substrate in its ionized form within the active site. nih.gov

It is highly probable that this compound would engage in similar hydrogen bonding interactions via its hydroxyl group and the ring nitrogen. The sulfonate group (SO3-), being a strong hydrogen bond acceptor, would likely form additional and significant interactions with positively charged or polar amino acid residues, such as arginine or lysine (B10760008), within the active site. The geometry and strength of these interactions would ultimately determine the compound's affinity for the enzyme and whether it acts as a substrate or an inhibitor. The binding of a contaminant, 2-mercaptopyridine, in the active site of a NicC variant revealed the importance of aromatic residues like Trp273 in π-stacking interactions with the pyridine ring. nih.gov

Participation in Cellular and Metabolic Processes

The influence of this compound extends to broader cellular and metabolic pathways, particularly in the context of microbial catabolism.

Influence on Diverse Cellular Signaling Pathways

Currently, there is a lack of specific research detailing the direct influence of this compound on diverse cellular signaling pathways in mammalian or other eukaryotic systems. While pyridine derivatives, in general, are known to have a wide range of biological activities, including effects on signaling, the specific impact of the 6-hydroxy-3-sulfonic acid substitution pattern is not well-characterized in this context. researchgate.net Flavin-containing monooxygenases (FMOs), the class of enzymes likely to interact with this compound, are known to be involved in processes that can affect cellular signaling, such as the regulation of blood pressure through the metabolism of trimethylamine (B31210) N-oxide (TMAO). nih.gov However, any direct link between this compound and such pathways remains speculative without further investigation.

Role in Bacterial Degradation Pathways and Microbial Catabolism

The microbial degradation of pyridine and its derivatives is a well-established field of study, with various bacterial species capable of utilizing these compounds as sources of carbon and nitrogen. researchgate.netacs.org Bacteria have evolved specific catabolic pathways to break down these heterocyclic aromatic compounds. For instance, the degradation of 3-hydroxypyridine (B118123) by Achromobacter sp. proceeds via the formation of pyridine-2,5-diol and subsequently through the maleamate (B1239421) pathway. researchgate.netresearchgate.net

While a specific degradation pathway for this compound has not been elucidated, it is likely that bacteria capable of degrading sulfonated aromatic compounds could metabolize it. The initial steps would likely involve a monooxygenase to further hydroxylate the pyridine ring, a common strategy in the breakdown of such molecules. acs.org The presence of the sulfonate group presents an additional challenge for microbial degradation. However, many bacteria possess sulfatase enzymes capable of cleaving sulfate (B86663) and sulfonate groups from organic molecules, which would be a necessary step in the complete mineralization of this compound. The rate of degradation of pyridine derivatives is known to be dependent on the nature and position of their substituents. acs.org

Characterization of Flavin-Dependent Monooxygenase Mechanisms

Flavin-dependent monooxygenases (FMOs) are a critical class of enzymes that catalyze the oxidation of a wide variety of substrates, including pyridine derivatives. nih.gov These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN) cofactor to activate molecular oxygen. The general mechanism involves the reduction of the flavin cofactor by NAD(P)H, followed by the reaction of the reduced flavin with molecular oxygen to form a highly reactive C(4a)-hydroperoxyflavin intermediate. This intermediate is the primary oxidizing species that hydroxylates the substrate.

Studies on FMOs that act on pyridine-containing substrates, such as 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase (HspB) and 6-hydroxynicotinate 3-monooxygenase (NicC), have provided detailed insights into their catalytic mechanisms. nih.gov For example, in the HspB reaction, the substrate (HSP) was found to stabilize the C(4a)-hydroperoxyflavin intermediate, a key step in ensuring efficient hydroxylation. The reaction catalyzed by NicC is a particularly interesting example of a decarboxylative hydroxylation, where the enzyme facilitates both the removal of a carboxyl group and the addition of a hydroxyl group. nih.gov

Given its structure, this compound is a prime candidate for interaction with a flavin-dependent monooxygenase. The enzyme would likely catalyze the hydroxylation of the pyridine ring, a crucial initial step in its degradation. The precise mechanism, including the regioselectivity of hydroxylation and the role of active site residues in stabilizing the reaction intermediates, would require specific investigation with the purified enzyme.

Elucidation of Oxygenation and Hydrolysis Intermediates in Enzymatic Reactions

The elucidation of intermediates in the enzymatic degradation of this compound remains a topic for future research, as no specific studies have been published. However, we can look to the established mechanisms of microbial degradation of other sulfonated aromatic compounds and pyridine derivatives to hypothesize potential intermediates.

The microbial metabolism of organosulfonates often involves desulfonation as a key step. This can occur through various enzymatic mechanisms, including oxygenation. For example, the degradation of some aromatic sulfonates is initiated by dioxygenases that hydroxylate the aromatic ring, leading to the spontaneous elimination of sulfite (B76179).

In the context of pyridine derivatives, hydroxylation is a common initial step in their microbial degradation. For instance, the degradation of 3-hydroxypyridine by Agrobacterium sp. strain DW-1 is initiated by hydroxylation to form 2,5-dihydroxypyridine. This dihydroxylated intermediate is then subject to ring cleavage by a dioxygenase.

Considering these precedents, a hypothetical pathway for the degradation of this compound could involve an initial hydroxylation of the pyridine ring, potentially at the C2 or C5 position, by a monooxygenase. This could be followed by desulfonation, either through direct enzymatic cleavage of the carbon-sulfur bond or as a consequence of further oxidation and ring destabilization. Subsequent ring cleavage of the resulting di- or tri-hydroxypyridine would likely proceed via mechanisms observed for other pyridine derivatives, leading to aliphatic intermediates that can enter central metabolic pathways.

It is important to emphasize that this proposed pathway is speculative and requires experimental validation. The specific enzymes and intermediates involved in the biodegradation of this compound have yet to be identified and characterized.

Applications in Advanced Material Science and Catalysis

Design of Metal Complexes and Coordination Polymers

The presence of multiple heteroatoms (nitrogen and oxygen) with available lone pairs of electrons allows 6-Hydroxypyridine-3-sulfonic acid to act as a versatile ligand in coordination chemistry. It can bind to metal ions to form simple metal complexes or act as a linker to construct more complex, multidimensional structures like coordination polymers and metal-organic frameworks.

This compound is an effective chelating ligand for a variety of transition metal ions. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. This compound possesses several potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the hydroxyl group (often in its deprotonated, pyridonate form), and the oxygen atoms of the sulfonate group. nih.govmdpi.com This multiplicity of binding sites allows it to form stable, ring-like structures with metal ions.

The rich coordination chemistry of pyridine-containing ligands is well-documented and has been instrumental in incorporating various metal ions into functional materials. chemicalbook.com The specific coordination mode of this compound can vary depending on the metal ion, the pH of the solution, and the presence of other competing ligands. For example, it can act as a bidentate ligand, coordinating through the pyridyl nitrogen and the hydroxyl oxygen, or as a tridentate or even polydentate bridging ligand, involving the sulfonate group in coordination as well. This versatility is crucial for designing complexes with specific geometries and electronic properties.

Table 1: Potential Coordination Sites of this compound
Functional GroupDonor AtomCoordination ModeNotes
PyridineNitrogen (N)MonodentateForms a coordinate bond with a metal ion.
Hydroxyl (-OH) / Pyridonate (-O⁻)Oxygen (O)Monodentate / BridgingTypically coordinates in its deprotonated form.
Sulfonate (-SO₃⁻)Oxygen (O)Monodentate / Bidentate / BridgingCan coordinate through one or more oxygen atoms, often bridging metal centers.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The properties of a MOF, such as pore size, surface area, and chemical functionality, are determined by the choice of the metal and the organic linker.

This compound is a prime candidate for use as an organic linker in MOF synthesis. Its multiple coordination sites allow it to connect different metal centers, building up a porous, three-dimensional network. The incorporation of a sulfonic acid group into the MOF structure is particularly advantageous. Compared to the more commonly used carboxylic acids, sulfonic acids offer higher thermal stability and greater acidity, which can enhance the framework's robustness and catalytic activity. nih.gov

The resulting sulfonic acid-functionalized MOFs are promising materials for a range of applications. researchgate.netnih.gov Their inherent porosity and high surface area make them suitable for gas storage and separation. Furthermore, the presence of acidic -SO₃H groups within the pores creates active sites for catalysis, making them effective solid acid catalysts. researchgate.netbas.bgacs.org For instance, MOFs containing sulfonic acid tags have been designed and synthesized for use as porous catalysts in the preparation of various organic compounds, demonstrating high stability and recyclability. bas.bgacs.org

Catalytic Activity in Organic Transformations

The sulfonic acid moiety of this compound imparts strong Brønsted acidity, making it a potent catalyst for a variety of organic reactions that are typically promoted by acids.

As a Brønsted acid, this compound can donate a proton (H⁺) to initiate or accelerate chemical reactions. Its catalytic activity is analogous to other organosulfonic acids and acidic ionic liquids, which are known to be effective in numerous transformations. For example, sulfonic acid-functionalized pyridinium (B92312) salts have been successfully employed as efficient and recyclable catalysts for multicomponent reactions like the Biginelli condensation to produce dihydropyrimidinones. bas.bg

The strong acidity of the sulfonic acid group makes this compound a potential catalyst for a wide array of acid-catalyzed reactions. mdpi.com These include esterification, hydrolysis, alkylation, and condensation reactions, which are fundamental processes in the synthesis of fine chemicals and pharmaceuticals. The presence of the pyridine ring can also influence the catalyst's solubility and interaction with substrates.

Table 2: Potential Acid-Catalyzed Reactions Using this compound
Reaction TypeDescriptionRole of Acid Catalyst
EsterificationReaction of a carboxylic acid and an alcohol to form an ester.Protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
HydrolysisCleavage of chemical bonds by the addition of water (e.g., ester or amide hydrolysis).Protonates the substrate to facilitate nucleophilic attack by water.
CondensationReaction where two molecules combine, often with the loss of a small molecule like water (e.g., Biginelli reaction).Activates one of the reactants and facilitates the elimination step.
Friedel-Crafts Alkylation/AcylationAttachment of an alkyl or acyl group to an aromatic ring.Acts as a Lewis or Brønsted acid to generate the electrophile.

While this compound can function as a homogeneous catalyst (dissolved in the reaction medium), a significant area of development is its use in heterogeneous systems. Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas reaction mixture. This offers major advantages, including ease of separation from the product mixture, reduced waste, and the potential for catalyst recycling and use in continuous flow reactors. nih.govrsc.org

This compound can be immobilized onto a solid support to create a robust heterogeneous catalyst. rsc.org Various materials can serve as supports, including:

Silica (B1680970) (SiO₂): A common, stable, and porous support. mdpi.com

Polymers: Such as polystyrene or polymer brushes, which can be functionalized. researchgate.netresearchgate.net

Magnetic Nanoparticles: Allowing for easy catalyst recovery using an external magnet. mdpi.com

The immobilization can be achieved by forming a covalent bond between the support and the pyridine or hydroxyl end of the molecule, leaving the catalytically active sulfonic acid group exposed and accessible to the reactants. researchgate.net Such supported sulfonic acid catalysts have demonstrated high activity and stability in various reactions, including ester hydrolysis and the synthesis of α-aminophosphonates. mdpi.comresearchgate.net This approach combines the high reactivity of a molecular catalyst with the practical benefits of a solid material.

Functionalization of Polymeric Materials

The introduction of specific functional groups into polymers is a key strategy for modifying their physical and chemical properties to suit specialized applications. mdpi.com this compound, with its distinct functional domains, is an excellent agent for the functionalization of polymeric materials.

It can be incorporated into a polymer backbone either as a monomer in a polymerization reaction or by being grafted onto an existing polymer chain. This process endows the polymer with new characteristics derived from the sulfonic acid and hydroxypyridine moieties.

Sulfonic Acid Groups: The -SO₃H groups introduce strong acidity and hydrophilicity. This can transform a non-polar polymer into a proton-conducting membrane, suitable for applications in fuel cells or as an ion-exchange resin for water purification. The covalent coupling of sulfonic groups onto polymer surfaces has also been shown to be an effective method for inducing the nucleation of biomaterials like apatite. nih.govresearchgate.net

Hydroxypyridine Groups: The pyridine ring provides a site for coordination with metal ions, allowing the functionalized polymer to act as a macroligand for sequestering metal ions from solutions or for creating polymer-supported catalysts.

By functionalizing polymers with this compound, it is possible to create advanced materials with tailored properties, such as enhanced thermal stability, specific surface reactivity, ion-exchange capabilities, and catalytic activity.

Enhancement of Hydrophilicity and Ion Exchange Capacity in Polymers

The incorporation of this compound into polymer structures is a key strategy for modifying their chemical and physical properties, particularly for enhancing hydrophilicity and conferring ion-exchange capabilities. The presence of highly polar functional groups—the sulfonic acid (-SO₃H) and hydroxyl (-OH) groups—on the pyridine ring significantly increases the polymer's affinity for water, transforming hydrophobic polymer backbones into more hydrophilic materials.

The sulfonic acid group is a strong acid, readily deprotonating to form a sulfonate anion (-SO₃⁻). This process creates a fixed negative charge on the polymer matrix, which is fundamental to its function as a cation exchange resin. These negatively charged sites can attract and reversibly bind positive ions (cations) from a surrounding solution, enabling the polymer to act as an effective ion exchanger. This technique is crucial for applications in water treatment, purification, and the separation of metal ions. researchgate.net

Table 1: Functional Group Effects on Polymer Properties

Functional GroupChemical MoietyPrimary Effect on PolymerResulting CapabilityRelevant Application
Sulfonic Acid-SO₃HIncreases polarity; provides a fixed anionic charge (-SO₃⁻)High HydrophilicityWater Treatment
Sulfonic Acid-SO₃HEnables reversible binding of cationsCation ExchangeMetal Ion Separation
Hydroxyl-OHIncreases polarity through hydrogen bondingHigh HydrophilicityAqueous Media Compatibility

Modification for Improved Electrical Conductivity

Intrinsically conducting polymers (ICPs) are characterized by their conjugated double-bond systems, but they often exhibit limited electrical conductivity in their pure state, with values typically in the range of insulators or semiconductors (10⁻¹⁰ to 10⁻⁶ S·cm⁻¹). mdpi.com A process known as doping is used to dramatically increase this conductivity, often by several orders of magnitude.

This compound can function as an effective p-type dopant for conducting polymers. The sulfonic acid group facilitates the oxidation of the polymer backbone, creating positive charge carriers (polarons and bipolarons) that are delocalized along the conjugated system. This introduction of mobile charge carriers is the fundamental mechanism for transforming the polymer from an insulating or semiconducting state to a highly conductive one.

This strategy is well-documented with other sulfonic acid derivatives. For example, dodecylbenzene (B1670861) sulphonic acid (DBSA) is a common dopant used in the synthesis of conducting polymers like polypyrrole (PPy). researchgate.net Similarly, poly(styrene sulphonic acid) (PSS) is frequently combined with poly(3,4-ethylenedioxythiophene) (PEDOT) to create the water-soluble and highly conductive polymer complex PEDOT:PSS. mdpi.com In these cases, the sulfonic acid not only acts as the dopant to enhance conductivity but also improves the processability and environmental stability of the resulting material. mdpi.com The use of this compound would offer a similar pathway to creating novel conducting polymer systems with tailored electronic properties.

Table 2: Conductivity Enhancement in Polymers via Sulfonic Acid Doping

PolymerSulfonic Acid DopantInitial Conductivity (Undoped)Doped ConductivityReference
Polyacetylene(General Doping)~10⁻⁹ S/cm>10³ S/cm mdpi.com
Polypyrrole (PPy)Dodecylbenzene sulphonic acid (DBSA)~10⁻¹⁰ S/cm~10² S/cm mdpi.comresearchgate.net
Poly(3,4-ethylenedioxythiophene) (PEDOT)Poly(styrene sulphonic acid) (PSS)Low~10² S/cm mdpi.com

Role in Advanced Energy Technologies

Additive Strategies for Perovskite Solar Cells (PSCs)

An effective and widely adopted method to mitigate these issues is the "additive strategy," which involves incorporating small quantities of specific compounds into the perovskite precursor solution before film deposition. nih.govmdpi.com These additives can beneficially influence the crystallization process, leading to perovskite films with larger grain sizes, fewer pinholes, and improved morphology. nih.gov

This compound is a candidate for use as a bifunctional additive in this context. Its distinct functional groups can interact with the perovskite precursors (e.g., lead halides and organic cations) to modulate crystal growth. For instance, additives with sulfonate groups, such as the imidazole (B134444) sulfonate zwitterion (IMS), have been shown to arrange the crystal orientation of the perovskite film. scispace.com Similarly, additives containing hydroxyl groups can influence the formation of the perovskite structure. researchgate.net By slowing down the crystallization rate, this compound can help form a more ordered and less defective perovskite layer, which is a critical step toward achieving higher-performance and more stable solar cells.

Defect Passivation and Film Quality Improvement in PSCs

Beyond controlling crystal growth, the primary role of additives in high-performance PSCs is defect passivation. mdpi.com This involves the neutralization of electronically active defects that act as recombination centers for charge carriers, thereby reducing the efficiency of the solar cell. researchgate.net this compound is well-suited for this role due to its multiple functional groups, which can passivate different types of defects through coordinate bonding and hydrogen bonding.

The passivation mechanisms are believed to be as follows:

Lewis Base Coordination: The sulfonate group (-SO₃⁻) and the nitrogen atom in the pyridine ring can act as Lewis bases, donating electron pairs to coordinate with undercoordinated Pb²⁺ ions. These Pb²⁺ defects are a major source of non-radiative recombination in PSCs. This mechanism is analogous to that reported for other sulfonate-containing additives, which have been shown to effectively passivate these defects. scispace.com

Hydrogen Bonding: The hydroxyl (-OH) group can form hydrogen bonds with halide ions (e.g., I⁻) in the perovskite lattice. researchgate.net This interaction can passivate halide vacancies, another common and detrimental defect type.

By effectively healing these defects at the grain boundaries and surface of the perovskite film, this compound can significantly reduce charge recombination losses. This leads to measurable improvements in key photovoltaic parameters, including a higher open-circuit voltage (V_oc) and an increased power conversion efficiency (PCE). scispace.com Furthermore, the passivation of defects enhances the stability of the device by preventing ion migration and degradation pathways. Studies on analogous additives have shown significant performance gains; for example, the use of IMS increased the PCE from 18.77% to 20.84% and the V_oc from 1.10 V to 1.14 V. scispace.com Another additive, triazinamide, improved PCE from 13.32% to 15.73% and dramatically enhanced stability, with the modified device retaining 72% of its initial efficiency after 300 hours compared to only 18% for the control device. researchgate.net

Table 3: Representative Effects of Additive Passivation on Perovskite Solar Cell Performance

Additive Type (Analogous)Power Conversion Efficiency (PCE) - ControlPower Conversion Efficiency (PCE) - With AdditiveOpen-Circuit Voltage (V_oc) - ControlOpen-Circuit Voltage (V_oc) - With AdditiveStability Improvement NotedReference
Imidazole Sulfonate Zwitterion (IMS)18.77%20.84%1.10 V1.14 VReduced Hysteresis scispace.com
Triazinamide13.32%15.73%Not SpecifiedNot Specified72% efficiency retained after 300h (vs. 18% for control) researchgate.net
Polysuccinimide (PSI)Not Specified20.1%Not SpecifiedNot Specified80% efficiency retained after 40 days mdpi.com

Environmental Research and Bioremediation Studies

Environmental Fate and Degradation Pathways

The environmental persistence of 6-Hydroxypyridine-3-sulfonic acid is determined by its susceptibility to breakdown through both biological and non-biological means. The presence of both a hydroxylated pyridine (B92270) ring and a sulfonic acid group dictates its chemical behavior and interaction with environmental systems.

The biological degradation of this compound is anticipated to proceed through microbial action, primarily by bacteria. While specific studies on this exact compound are limited, the degradation pathways can be inferred from research on related pyridine and arylsulfonate compounds. The microbial breakdown likely involves two key enzymatic processes: hydroxylation of the pyridine ring and cleavage of the carbon-sulfur bond (desulfonation).

Microorganisms, particularly from the genera Pseudomonas, Arthrobacter, and Rhodococcus, are well-documented for their ability to degrade aromatic compounds, including those containing sulfur. nih.govnih.govnih.govresearchgate.netnih.gov Bacteria can utilize sulfonated aromatic compounds as a sole source of sulfur for growth. nih.govd-nb.info This process, known as desulfonation, is often initiated by mono- or dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring. nih.govnih.govoup.com This hydroxylation destabilizes the carbon-sulfur bond, leading to the release of sulfite (B76179) (SO₃²⁻), which can then be assimilated by the cell. nih.govd-nb.info

In the case of this compound, one plausible pathway begins with an oxygenase-catalyzed desulfonation, yielding 2,5-dihydroxypyridine. Subsequent ring cleavage of this dihydroxylated intermediate would follow pathways established for pyridine derivative degradation. oup.com Alternatively, microbes could first further hydroxylate the pyridine ring before desulfonation occurs. The specific mechanism is dependent on the enzymatic machinery of the involved microorganisms and the environmental conditions.

The presence of the sulfonate group can, in some cases, render aromatic compounds more resistant to microbial attack. researchgate.net However, the ability of certain bacteria to specifically target the sulfonate group for sulfur acquisition is a key driver for the biodegradation of such molecules.

In addition to biological processes, this compound can be transformed by non-biological, physicochemical pathways in the environment.

Hydrolysis: Arylsulfonic acids are susceptible to hydrolytic desulfonation, particularly under high temperatures in aqueous acidic conditions. wikipedia.orgbrandeis.edu This reaction cleaves the sulfonic acid group, reverting the compound to its parent arene, which in this case would be 6-hydroxypyridine. While these conditions are not typical for most surface environments, they can be relevant in specific industrial or geothermal settings. Studies have shown that aromatic sulfonic acids degrade readily under hydrothermal conditions, whereas alkyl sulfonic acids exhibit greater stability. brandeis.edu

Photolysis: Aromatic compounds can undergo phototransformation when exposed to sunlight, especially in aquatic systems. wikipedia.org This process can lead to the formation of various transformation products through oxidation of functional groups or cleavage of the aromatic ring. wikipedia.org The specific photolytic fate of this compound has not been detailed, but it is a potential degradation pathway in sunlit surface waters.

Sonochemical Degradation: Research on benzenesulfonic acid has demonstrated its degradation through sonolysis, a process that uses high-frequency ultrasound to generate highly reactive hydroxyl radicals. nih.gov This advanced oxidation process leads to a reduction in total organic carbon and the release of sulfate (B86663) ions. nih.gov While an engineered process, it highlights a potential chemical vulnerability of the sulfonic acid moiety.

Adsorption: The mobility and bioavailability of this compound in soil and sediment are influenced by adsorption processes. The ionic nature of the sulfonate group suggests that the compound's interaction with soil colloids and clay minerals will be significant, affecting its transport and degradation rate. wikipedia.org

Potential for Bioremediation Applications

The microbial catabolism of sulfonated aromatic compounds forms the basis for potential bioremediation strategies for environments contaminated with this compound. Bioremediation utilizes the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. nih.govresearchgate.net

The isolation of bacterial strains capable of utilizing arylsulfonates as a sulfur source suggests that bioaugmentation—the introduction of specific, highly efficient microbial strains to a contaminated site—could be a viable remediation approach. nih.govresearchgate.net Genera such as Pseudomonas, Arthrobacter, and Rhodococcus are prime candidates for such applications due to their demonstrated degradative capabilities towards a wide range of aromatic and sulfonated compounds. nih.govnih.govnih.govnih.govfrontiersin.org For instance, various Rhodococcus strains have been shown to degrade pyridine and its derivatives. nih.gov Similarly, Pseudomonas species are known to metabolize alkyl benzene (B151609) sulfonates and other aromatic compounds. nih.govresearchgate.netnih.gov

Biostimulation, which involves modifying the environment to encourage the growth and activity of indigenous microorganisms capable of degrading the target pollutant, is another potential strategy. This could involve the addition of nutrients or adjusting physicochemical parameters like pH and oxygen availability to enhance the desulfonation and ring cleavage activities of native microbial populations.

The table below summarizes key microbial genera implicated in the degradation of components related to this compound and their potential role in bioremediation.

Microbial GenusRelevant Degradation CapabilityPotential Bioremediation RoleKey References
Pseudomonas Degradation of arylsulfonates and aromatic rings. nih.govnih.govresearchgate.netBioaugmentation for desulfonation and complete mineralization. nih.gov, nih.gov, nih.gov, researchgate.net
Arthrobacter Desulfonation of aromatic compounds; degradation of pyridine.Use in bioaugmentation consortia for breaking down sulfonated heterocycles. nih.gov, d-nb.info
Rhodococcus Degradation of pyridine, picolines, and other N-heterocyclic compounds. nih.govnih.govApplication in bioreactors or in-situ treatment for pyridine ring cleavage. nih.gov, nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-Hydroxypyridine-3-sulfonic acid to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature, pH, and reagent stoichiometry. For example, controlled oxidation of pyridine derivatives using agents like potassium permanganate under acidic conditions may yield the target compound. Ensure purification via recrystallization or chromatography, and monitor reaction progress using HPLC or TLC. Stability during synthesis requires avoiding oxidizing agents, as they may degrade the sulfonic acid group .

Q. What are the critical stability considerations for storing and handling this compound in laboratory settings?

  • Methodological Answer : The compound is stable under ambient conditions but decomposes upon exposure to strong oxidizers (e.g., peroxides, chlorates). Store in airtight containers at 15–25°C, shielded from light. Conduct periodic stability tests via spectroscopic methods (e.g., FTIR, NMR) to detect degradation products. Avoid contact with reactive metals or alkaline solutions to prevent unintended reactions .

Q. Which solvents and reaction conditions are compatible with this compound in aqueous-phase reactions?

  • Methodological Answer : The compound is polar due to its sulfonic acid group, making it soluble in water and polar aprotic solvents (e.g., DMF, DMSO). For reactions requiring non-aqueous media, test solubility in ethanol or acetone. Adjust pH to maintain stability: acidic conditions (pH 2–5) prevent deprotonation of the sulfonic acid group. Pre-screen solvents using UV-Vis spectroscopy to confirm compatibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in reaction conditions (e.g., trace metal contamination, humidity). Design controlled experiments to isolate variables:

Use standardized reagents and degassed solvents.

Monitor reaction kinetics via in-situ techniques like Raman spectroscopy.

Compare results with computational models (e.g., DFT calculations) to validate mechanistic hypotheses.
Cross-reference findings with studies on structurally analogous sulfonic acids (e.g., pyridine-3,5-disulfonic acid) to identify trends .

Q. What advanced spectroscopic techniques are recommended for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in D2 _2O to assign proton environments and confirm sulfonic acid group presence.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : If crystals are obtainable, determine bond angles and intermolecular interactions.
  • UV-Vis and Fluorescence Spectroscopy : Probe electronic transitions and pH-dependent behavior .

Q. What strategies can be employed to modify the sulfonic acid group of this compound for targeted pharmaceutical applications?

  • Methodological Answer : Functionalization approaches include:

Sulfonamide Formation : React with amines (e.g., benzylamine) in the presence of coupling agents like EDC/HOBt.

Reduction : Use sodium borohydride to reduce the hydroxypyridine ring, altering electronic properties.

Coordination Chemistry : Explore metal complexation (e.g., with Cu2+^{2+}) for antimicrobial or catalytic applications.
Validate modifications using bioactivity assays (e.g., MIC tests for antimicrobial activity) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s potential as a catalyst or ligand in coordination chemistry?

  • Methodological Answer :

Ligand Screening : Test binding affinity with transition metals (e.g., Fe3+^{3+}, Ni2+^{2+}) via titrimetric UV-Vis or ITC (isothermal titration calorimetry).

Catalytic Activity : Evaluate performance in model reactions (e.g., oxidation of alcohols) under varied pH and temperature.

Stability Studies : Monitor ligand-metal complex integrity using cyclic voltammetry or EPR spectroscopy .

Q. What computational tools are suitable for predicting the reactivity and toxicity profile of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvation effects and interaction with biological membranes.
  • QSAR Models : Predict toxicity using databases like PubChem or ECOSAR.
  • Docking Studies : Screen for binding to therapeutic targets (e.g., enzymes in microbial pathogens) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.